molecular formula C24H28ClN3O5S B2575045 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216779-36-0

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2575045
CAS No.: 1216779-36-0
M. Wt: 506.01
InChI Key: IJMPANFJHSOHPA-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a benzothiazole core substituted with a methoxy group at position 5, linked via an amide bond to a 3-morpholinopropyl group. The second aromatic system is a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S.ClH/c1-29-18-4-6-22-19(16-18)25-24(33-22)27(8-2-7-26-9-11-30-12-10-26)23(28)17-3-5-20-21(15-17)32-14-13-31-20;/h3-6,15-16H,2,7-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMPANFJHSOHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN5O3SC_{23}H_{24}ClN_{5}O_{3}S with a molecular weight of approximately 505.05 g/mol. It features a benzo[d]thiazole core and a 1,4-benzodioxane moiety, which are known for their diverse pharmacological properties.

Property Value
Molecular FormulaC23H24ClN5O3S
Molecular Weight505.05 g/mol
CAS Number1351652-83-9
SolubilityEnhanced by morpholinopropyl group

Anticancer Properties

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression .

A notable study demonstrated that related compounds improved antiproliferative activity against melanoma and prostate cancer cells from micromolar to nanomolar ranges, suggesting a strong potential for therapeutic application .

Antimicrobial Activity

The presence of the benzodioxane structure is associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi . The structural features contribute to enhanced binding affinities to microbial targets.

Anti-inflammatory Effects

Studies involving benzodioxane derivatives have reported anti-inflammatory activities. The compound's structure allows it to modulate inflammatory pathways effectively, which could lead to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial for its anticancer activity, as disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory processes, thus reducing inflammation .
  • Antimicrobial Mechanisms : The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways contributes to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Anticancer Study : A study found that a related benzothiazole derivative exhibited significant growth inhibition in ovarian carcinoma models, emphasizing the importance of the benzodioxane moiety in enhancing anticancer activity .
  • Antimicrobial Study : A series of benzodioxane derivatives were tested against various pathogens, showing promising results in inhibiting growth and viability .
  • Inflammation Study : Research indicated that modifications in the benzodioxane structure could enhance anti-inflammatory properties while maintaining low toxicity profiles .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to thiazole derivatives, including those similar to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride. For instance, a series of thiazole derivatives demonstrated significant antifungal activity against pathogens like Candida albicans and Candida parapsilosis. The compound's structural components, particularly the thiazole ring, are crucial for binding to the enzyme 14α-demethylase, which is involved in fungal sterol biosynthesis .

Key Findings:

  • In vitro Activity : Compounds derived from thiazole exhibited MIC values comparable to established antifungals like ketoconazole .
  • Molecular Docking Studies : These studies indicated that the thiazole moiety interacts effectively with key residues in fungal enzymes, enhancing stability and efficacy against fungal infections .

Cancer Therapy

The compound also shows promise as a potential anticancer agent. Research has indicated that similar compounds can inhibit enzymes like PARP1 (Poly (ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms in cancer cells. Inhibiting PARP1 can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy .

Case Studies:

  • PARP Inhibition : In assays conducted with recombinant PARP1 enzymes, several derivatives demonstrated effective inhibition, suggesting that this compound could be developed further for cancer treatment applications .

Neuroprotection

Emerging research indicates potential neuroprotective effects of compounds similar to this compound. The compound's structure may allow it to modulate pathways associated with neurodegenerative diseases.

Mechanisms:

  • Antioxidant Activity : Compounds in this class may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
  • Neurotransmitter Modulation : There is potential for these compounds to influence neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings/References
Antifungal ActivityInhibition of 14α-demethylaseEffective against Candida species; MIC comparable to ketoconazole
Cancer TherapyPARP1 inhibitionPromising results in enhancing chemotherapy sensitivity
NeuroprotectionAntioxidant properties; neurotransmitter modulationPotential benefits in neurodegenerative diseases

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name Structural Features Molecular Weight (g/mol) Solubility Biological Activity
Target Compound Benzo[d]thiazole, morpholinopropyl, dihydrobenzodioxine ~500 (estimated) High (hydrochloride salt) Hypothesized kinase inhibition
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole, trichloroethyl, acetamide 383.69 Moderate (soluble in acetic acid) Unspecified (used in heterocyclization studies)
Thiazol-5-ylmethyl carbamates Thiazole, carbamate, diphenylhexane ~600–700 (varies) Low (lipophilic backbone) Protease inhibition (e.g., HIV-1 protease)
α-Glucosidase inhibitors Monosaccharide-mimicking thiazolidinediones ~300–400 High (polar groups) Competitive enzyme inhibition

Physicochemical and Functional Comparisons

  • Solubility : The hydrochloride salt of the target compound outperforms neutral thiazole/thiadiazole analogs (e.g., compound 4.1) in aqueous media, critical for oral bioavailability.
  • Bioactivity : Unlike α-glucosidase inhibitors , which rely on sugar-like structures, the target compound’s benzothiazole and morpholine groups suggest kinase or GPCR targeting.
  • Synthetic Complexity : The multi-step synthesis involving cyclization and amidation contrasts with simpler carbamate derivatives (e.g., thiazol-5-ylmethyl carbamates ).

Research Findings and Methodological Insights

Analytical Techniques for Characterization

  • X-ray Diffraction : Used to resolve crystal structures of intermediates (e.g., co-crystals of compound 4.1 and 4.1a) .
  • Spectroscopy : IR and NMR data (e.g., δ = 1.91 ppm for CH3 in compound 4.1 ) confirm functional groups in analogs.
  • Computational Modeling : XGBoost algorithms predict superconducting properties in related compounds , though analogous models for bioactivity prediction remain unexplored for this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzothiazole core via condensation of 2-amino-5-methoxybenzothiazole with a suitable carbonyl source (e.g., chloroformate or activated carboxylic acid derivatives).
  • Step 2 : Introduction of the 3-morpholinopropyl group via nucleophilic substitution or reductive amination, often using morpholine and a bromopropyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Coupling with the 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Final Step : Salt formation with HCl in ethanol or dichloromethane to yield the hydrochloride form.
    • Key Considerations : Monitor intermediates via TLC (Silufol UV-254, chloroform:acetone 3:1) and confirm purity via melting point analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer : Critical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., methoxy groups at δ ~3.8 ppm, morpholine protons at δ ~3.5–3.7 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and amine/amide bands (N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the dihydrobenzo[d]ioxine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the alkylation of the 3-morpholinopropyl group?

  • Answer : Low yields in alkylation steps often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., K₂CO₃) to accelerate substitution .
  • Temperature Control : Moderate heating (40–60°C) to balance reaction rate and byproduct formation .
    • Validation : Track reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How to resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. Mitigation approaches:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm through-space couplings .
  • Variable Temperature NMR : Identify broadening or splitting due to conformational exchange .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .

Q. What methodologies are recommended for evaluating the compound’s anticancer activity in vitro?

  • Answer : Standard protocols include:

  • Cell Viability Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .
  • Target Identification : Molecular docking (e.g., Autodock Vina) to predict interactions with kinases or tubulin .
    • Data Interpretation : Compare activity trends with structurally related benzothiazole derivatives to establish SAR .

Q. How to address challenges in isolating pure hydrochloride salt forms during synthesis?

  • Answer : Common issues include hygroscopicity or co-crystallization with byproducts. Solutions:

  • Precipitation : Add HCl gas to a cold ethanol solution of the free base for controlled salt formation .
  • Recrystallization : Use mixed solvents (e.g., ethanol:diethyl ether) to enhance crystal purity .
  • Analytical Confirmation : Validate purity via elemental analysis (C, H, N, S) and ion chromatography for chloride content .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the bioactivity of benzothiazole derivatives in different studies?

  • Answer : Discrepancies may stem from assay conditions (e.g., cell line specificity, serum concentration) or compound stability. Recommendations:

  • Standardized Protocols : Use common reference compounds (e.g., doxorubicin) and replicate assays across multiple labs .
  • Stability Testing : Assess compound degradation in culture media via HPLC and adjust experimental timelines accordingly .
  • Meta-Analysis : Compare structural motifs (e.g., electron-withdrawing substituents on benzothiazole) to identify activity trends .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 3.8 (s, OCH₃), 3.5–3.7 (m, morpholine CH₂)
¹³C NMRδ 168.2 (C=O), 115–155 (aromatic carbons)
IR (KBr)1657 cm⁻¹ (amide I), 1122 cm⁻¹ (C-O-C ether)

Table 2 : Optimization of Alkylation Conditions

ParameterOptimal ConditionYield Improvement
SolventDMF15–20%
BaseK₂CO₃10%
Temperature50°C12%
CatalystNone required

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